molecular formula C11H18O2 B14254574 2-(3-Oxobutyl)cyclohexane-1-carbaldehyde CAS No. 189336-56-9

2-(3-Oxobutyl)cyclohexane-1-carbaldehyde

Cat. No.: B14254574
CAS No.: 189336-56-9
M. Wt: 182.26 g/mol
InChI Key: CYSIIESHPPQIBU-UHFFFAOYSA-N
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Description

2-(3-Oxobutyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H16O3 It is a cyclohexane derivative with an oxobutyl group and a carbaldehyde group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxobutyl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with butanal, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)cyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxobutyl)cyclohexane-1-carboxylic acid.

    Reduction: Formation of 2-(3-hydroxybutyl)cyclohexane-1-carbaldehyde or 2-(3-oxobutyl)cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxobutyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-oxobutyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the oxobutyl group, making it less reactive in certain chemical reactions.

    2-(3-Hydroxybutyl)cyclohexane-1-carbaldehyde: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.

    2-(3-Oxobutyl)cyclohexanol:

Uniqueness

2-(3-Oxobutyl)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

189336-56-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(3-oxobutyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-9(13)6-7-10-4-2-3-5-11(10)8-12/h8,10-11H,2-7H2,1H3

InChI Key

CYSIIESHPPQIBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCC1C=O

Origin of Product

United States

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